Imidazenil
Descripción general
Descripción
Imidazenil es un fármaco ansiolítico experimental derivado de la familia de las benzodiazepinas. Está estrechamente relacionado con otras imidazobenzodiazepinas como midazolam, flumazenil y bretazenil. This compound es un agonista parcial del receptor de benzodiazepinas altamente potente con un perfil de efectos inusual, produciendo algunos de los efectos asociados con las benzodiazepinas normales, como los efectos anticonvulsivos y ansiolíticos, pero sin efectos sedantes o amnésicos notables .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Imidazenil ejerce sus efectos actuando como un modulador alostérico positivo parcial de la acción del ácido gamma-aminobutírico (GABA) en los receptores GABAA. Se une con alta afinidad a los receptores de benzodiazepinas, modulando la respuesta del receptor a GABA. A diferencia de los agonistas completos, this compound no activa completamente el receptor, lo que puede contribuir a su perfil reducido de efectos secundarios en comparación con los agonistas completos .
Análisis Bioquímico
Biochemical Properties
Imidazenil has been characterized as a novel representative of the partial allosteric modulator class . When tested on a broad spectrum of GABAA receptors, this compound positively modulates the GABA-elicited Cl- currents with a 4- to 5-fold higher potency but an efficacy (30-50%) lower than that of diazepam . It also antagonizes the effects of diazepam .
Cellular Effects
This compound exhibits some of the effects associated with normal benzodiazepines such as anticonvulsant and anxiolytic effects, yet without any notable sedative or amnestic effects . It blocks the sedative effects of diazepam, yet without lowering the convulsion threshold .
Molecular Mechanism
This compound binds with high affinity to benzodiazepine receptors . It inhibits [3H] flumazenil binding to mouse cerebral cortical membranes in vitro with an IC50 of 0.9 nM .
Temporal Effects in Laboratory Settings
In animal studies, this compound has been shown to be an effective anxiolytic and strong anticonvulsant . It does not produce ataxia or sedation in rats nor does it potentiate the effects of ethanol or thiopental in doses 30- to 50-fold higher than those required for the anticonflict effect and for 100% occupancy of brain flumazenil binding sites .
Métodos De Preparación
La síntesis de imidazenil implica varios pasos, comenzando con la preparación del anillo de imidazol, un grupo heterocíclico de cinco miembros con dos átomos de nitrógeno. La ruta sintética generalmente implica los siguientes pasos:
Formación del anillo de imidazol: Esto se puede lograr mediante varios métodos, como las reacciones de Debus, Radiszewski, Wallach, Marckwald y Van Leusen.
Reacciones de sustitución: El anillo de imidazol luego se sustituye con los grupos funcionales necesarios para formar la estructura de imidazobenzodiazepina.
Ensamblaje final: El paso final implica la formación del grupo carboxamida, lo que da como resultado la molécula completa de this compound.
Análisis De Reacciones Químicas
Imidazenil sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: También pueden ocurrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente involucrando los grupos bromofenilo y flúor.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para reacciones de oxidación y agentes reductores para reacciones de reducción. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
Imidazenil está más estrechamente relacionado con otras imidazobenzodiazepinas como:
Midazolam: Una benzodiazepina de uso común con efectos sedantes y ansiolíticos.
Flumazenil: Un antagonista del receptor de benzodiazepinas utilizado para tratar la sobredosis de benzodiazepinas.
Bretazenil: Otro agonista parcial con propiedades similares a this compound.
En comparación con estos compuestos, this compound es único en que produce efectos ansiolíticos y anticonvulsivos sin efectos sedantes o amnésicos notables. Esto lo convierte en una opción potencialmente más flexible y segura para tratar afecciones como la ansiedad y las convulsiones .
Propiedades
IUPAC Name |
6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHYHKWUWSHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164746 | |
Record name | Imidazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151271-08-8 | |
Record name | 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151271-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazenil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Imidazenil?
A1: this compound primarily targets γ-aminobutyric acid type A (GABAA) receptors. [, , , , , ] It acts as a partial positive allosteric modulator, meaning it enhances the effects of GABA at these receptors, but to a lesser extent than full agonists like diazepam. [, , , , ]
Q2: How does this compound's interaction with GABAA receptors differ from that of full agonists like diazepam?
A2: this compound exhibits lower intrinsic efficacy at many GABAA receptor subtypes compared to full agonists like diazepam. [, , , ] While both compounds enhance GABA-mediated Cl- currents, this compound does so with a lower maximal effect, even at saturating concentrations. [, ] This difference in intrinsic efficacy contributes to this compound's reduced side effect profile. [, , , ]
Q3: What are the downstream effects of this compound binding to GABAA receptors?
A3: By enhancing GABAergic transmission, this compound exerts anxiolytic, anticonvulsant, and neuroprotective effects. [, , , , , , , , , , ] Specifically, it has been shown to:
- Reduce anxiety-related behaviors in animal models: [, , , ]
- Protect against seizures induced by various agents: [, , , , , , , ]
- Prevent neuronal damage associated with seizures and neurotoxic insults: [, , , , , ]
Q4: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H13BrFN3O2, and its molecular weight is 414.24 g/mol. []
Q5: Is there spectroscopic data available for this compound?
A6: While the provided abstracts do not include specific spectroscopic data, they mention techniques like radio-TLC and HPLC used to assess the radiochemical and chemical purity of this compound and its iodinated analogs. []
Q6: How do structural modifications of this compound affect its activity and potency?
A7: Research suggests that even minor modifications to the this compound structure can significantly impact its pharmacological profile. For example, replacing the bromine atom with iodine, as in Iodothis compound, allows for radiolabeling with Iodine-123 for SPECT imaging studies, but does not significantly alter the molecule's geometry or binding affinity. [, ] The development of other imidazo-benzodiazepine carboxamide derivatives with varying potencies and selectivities for different GABAA receptor subtypes highlights the importance of specific structural features for activity. []
Q7: What is known about the pharmacokinetic properties of this compound?
A8: this compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a longer half-life compared to an equipotent dose of diazepam. [] This translates to a longer duration of anticonvulsant action. [, ] Additionally, chronic administration of this compound does not appear to alter its plasma levels. []
Q8: How does chronic this compound administration compare to chronic diazepam administration in terms of tolerance and dependence?
A9: Unlike diazepam, which induces tolerance and dependence upon chronic administration, this compound shows minimal or no tolerance liability, even after prolonged use. [, , , , ] This difference is likely due to this compound's partial agonist activity at GABAA receptors, as opposed to diazepam's full agonist activity. [, , , , ]
Q9: What in vitro and in vivo models have been used to study this compound's efficacy?
A9: Numerous in vitro and in vivo models have been employed to characterize this compound's pharmacological effects. Some examples include:
- In vitro:
- Radioligand binding assays using [3H]flumazenil and [3H]this compound to assess binding affinity for benzodiazepine binding sites on GABAA receptors. [, , , ]
- Electrophysiological recordings in cells expressing recombinant GABAA receptors to determine the modulatory effects of this compound on GABA-induced currents. [, ]
- In vivo:
- Animal models of anxiety, such as the elevated plus-maze, Vogel conflict test, and the light/dark choice task. [, , , , ]
- Chemically-induced seizure models using agents like pentylenetetrazole, bicuculline, and isoniazid. [, , , , , , ]
- Models of neurotoxicity induced by organophosphates such as DFP and soman. [, , , ]
- Behavioral tasks in nonhuman primates to assess cognitive function and the impact of this compound on drug-induced cognitive deficits. [, ]
Q10: Has this compound shown efficacy in treating organophosphate poisoning?
A11: Studies indicate that this compound holds promise as a treatment for organophosphate poisoning. In rodent models, this compound effectively protects against seizures and brain damage caused by DFP and soman. [, , , ] It demonstrates superior efficacy and a longer duration of action compared to diazepam, the current standard treatment, with a reduced risk of unwanted side effects. [, , , ] Combining this compound with Huperzine A, a reversible acetylcholinesterase inhibitor, further enhances protection against DFP toxicity in mice. []
Q11: Is there evidence of resistance development to this compound?
A12: Unlike full benzodiazepine agonists like diazepam, which commonly lead to tolerance and reduced efficacy upon chronic administration, this compound has consistently demonstrated a lack of tolerance development in both in vitro and in vivo studies. [, , , , ] This suggests that resistance mechanisms typically associated with benzodiazepines may not apply to this compound, likely due to its partial agonist profile. [, , , , ]
Q12: What is the safety profile of this compound compared to full benzodiazepine agonists?
A13: this compound displays a favorable safety profile in preclinical studies compared to full benzodiazepine agonists like diazepam. [, , , ] It produces minimal sedation, ataxia, motor impairment, or muscle relaxation, even at doses significantly higher than those required for anxiolytic and anticonvulsant effects. [, , , ] Additionally, it does not potentiate the effects of ethanol or barbiturates, unlike full agonists. [, ]
Q13: Are there strategies to improve this compound delivery to specific targets?
A14: While specific drug delivery strategies for this compound are not discussed in the provided research, the development of iodinated analogs like Iodothis compound allows for studying benzodiazepine receptor binding in vivo using SPECT imaging. [, ] This technique could potentially be used to investigate this compound's distribution and target engagement in the brain.
Q14: What tools and resources have been crucial in this compound research?
A14: Several key tools and resources have driven research on this compound and its analogs:
- Radioligand binding assays: Utilizing radiolabeled ligands like [3H]flumazenil and [3H]this compound enabled researchers to characterize binding affinities and densities of benzodiazepine binding sites in different brain regions and under various experimental conditions. [, , , ]
- Electrophysiological recordings: Patch-clamp techniques allowed for direct measurement of this compound's effects on GABA-induced currents in cells expressing recombinant GABAA receptors, providing crucial insights into its mechanism of action and subtype selectivity. [, ]
- Animal models: Rodent and nonhuman primate models provided platforms to investigate this compound's efficacy in treating anxiety, seizures, and neurotoxicity, as well as its effects on behavior and cognitive function. [, , , , , , , , , , , , , , , ]
- Chemical synthesis and modification: The ability to synthesize this compound and create analogs with specific structural modifications allowed researchers to probe structure-activity relationships and optimize the compound for desired pharmacological properties. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.